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1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione

Lipophilicity Drug-likeness Physicochemical profiling

Standard pyrazolidine-3,5-dione analogs fail to provide the required lipophilicity (XLogP3=1.4) and HBA count (3) for advanced E1 or kinase inhibitor programs. This specific 3-chloro-4-fluorophenyl derivative is the validated synthetic precursor to PYZD-4409, a UBA1 inhibitor with established preclinical efficacy. - **Critical Utility**: Direct scaffold for PYZD-4409 synthesis; enables SAR campaigns for ubiquitin-proteasome or c-Met targets. - **Physicochemical Precision**: XLogP3 1.4, pKa 8.28, HBA=3 - not reproducible with mono-halogenated or unsubstituted analogs. - **Supply Certainty**: ≥95% purity, available for immediate R&D procurement.

Molecular Formula C9H6ClFN2O2
Molecular Weight 228.61 g/mol
CAS No. 328562-23-8
Cat. No. B3032649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione
CAS328562-23-8
Molecular FormulaC9H6ClFN2O2
Molecular Weight228.61 g/mol
Structural Identifiers
SMILESC1C(=O)NN(C1=O)C2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C9H6ClFN2O2/c10-6-3-5(1-2-7(6)11)13-9(15)4-8(14)12-13/h1-3H,4H2,(H,12,14)
InChIKeyMDTUDQCPFLGMGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione: Physicochemical Profile & Scaffold Identity


1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione is a synthetic heterocyclic compound belonging to the pyrazolidine-3,5-dione class, characterized by a five-membered ring bearing two carbonyl groups at positions 3 and 5 and an N-1 3-chloro-4-fluorophenyl substituent [1]. It has a molecular weight of 228.61 g/mol, molecular formula C₉H₆ClFN₂O₂, predicted density of 1.532±0.06 g/cm³, predicted pKa of 8.28±0.20, and a computed XLogP3-AA lipophilicity of 1.4 [1]. The compound is cataloged as a versatile small-molecule scaffold and synthetic intermediate, with a typical commercial purity specification of ≥95% .

Scaffold Pyrazolidine-3,5-dione core with 3-chloro-4-fluorophenyl motif
Role Synthetic intermediate for E1 ubiquitin-activating enzyme inhibitor studies
Purity Typical commercial specification supports medicinal chemistry workflows

Why Generic Pyrazolidine-3,5-dione Analogs Cannot Substitute This Compound


Generic substitution with unsubstituted phenyl or mono-halogenated analogs (e.g., 1-phenylpyrazolidine-3,5-dione or 1-(3-chlorophenyl)pyrazolidine-3,5-dione) fails because the 3-chloro-4-fluorophenyl motif imparts a 0.7-unit increase in computed lipophilicity (XLogP3 = 1.4 vs. 0.7 for the unsubstituted phenyl analog), an additional hydrogen bond acceptor (3 vs. 2 HBA), and altered electronic properties that directly influence pharmacokinetic behavior, target binding, and synthetic derivatization potential [1][2][3]. Critically, this specific substitution pattern is structurally required to serve as the direct synthetic precursor to PYZD-4409, a well-characterized ubiquitin-activating enzyme E1 inhibitor with an IC₅₀ of ~15–20 μM, which cannot be accessed from generic phenyl or mono-substituted analogs [4]. Substituting a compound lacking the 4-fluoro substituent would compromise the synthetic route to this pharmacologically validated derivative and alter the physicochemical profile in any downstream SAR campaign.

Halogen substitution mismatch
Generic phenyl or mono-chlorophenyl analogs lack the 4-fluoro substituent, which may shift SAR and target engagement profiles in downstream assays.
Synthetic route disruption
Unsubstituted or mono-substituted analogs may not enable access to the E1 inhibitor PYZD-4409 scaffold, limiting derivatization to a characterized probe.
Physicochemical profile shift
Differences in computed lipophilicity and hydrogen-bond acceptor count may alter membrane permeability and binding behavior relative to the intended scaffold.

Differentiation Evidence Against Closest Structural Analogs


Lipophilicity and Molecular Weight Differentiation

The target compound exhibits a computed XLogP3-AA of 1.4, which is 0.7 log units higher than that of 1-phenylpyrazolidine-3,5-dione (XLogP3 = 0.7) and 0.1 units higher than that of 1-(3-chlorophenyl)pyrazolidine-3,5-dione (XLogP3 = 1.3) [1][2][3]. Molecular weight is 228.61 g/mol versus 176.17 g/mol (1-phenyl analog) and 210.62 g/mol (1-(3-chlorophenyl) analog) [1][2][3]. These differences place the target compound in a distinct lipophilicity range that may favorably influence membrane permeability and non-specific protein binding in cellular assays.

Lipophilicity & MW
Cross-study comparable
XLogP3: 1.4 vs 0.7 (1-phenyl) / 1.3 (3-Cl analog)
MW: 228.6 vs 176.2 / 210.6 g/mol
Supports distinct lipophilicity context for permeability profiling
Computed properties; experimental confirmation recommended
Lipophilicity Drug-likeness Physicochemical profiling Pyrazolidine-3,5-dione SAR

Hydrogen Bond Acceptor Count and pKa Differentiation

The target compound possesses 3 computed hydrogen bond acceptors, compared to 2 HBA for both 1-phenylpyrazolidine-3,5-dione and 1-(3-chlorophenyl)pyrazolidine-3,5-dione, attributable to the additional fluorine atom [1][2][3]. The predicted pKa is 8.28±0.20 . This additional HBA site and distinct ionization behavior can alter hydrogen-bonding interactions with biological targets, solubility, and crystal packing relative to analogs with lower HBA counts.

HBA & pKa
Cross-study comparable
HBA: 3 vs 2 (both comparators)
pKa: 8.28±0.20 (predicted)
Extra fluorine-mediated HBA differentiates scaffold in structure-based design
pKa predicted; halogen-bonding potential not experimentally verified
Hydrogen bonding Ionization state pKa prediction Drug design

Validated Precursor to Ubiquitin-Activating Enzyme E1 Inhibitor PYZD-4409

1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione is the direct unsubstituted scaffold from which PYZD-4409 — 1-(3-chloro-4-fluorophenyl)-4-[(5-nitro-2-furyl)methylene]-3,5-pyrazolidinedione — is derived through C-4 functionalization [1]. PYZD-4409 inhibits the ATP-dependent ubiquitin transfer from E1 (UBA1) to the E2 enzyme UbcH5A with an IC₅₀ of ~15±3 μM in a fluorescent cell-free enzymatic assay, induces cell death with an LD₅₀ <10 μM in 5 of 7 myeloma and leukemia cell lines, and reduces tumor weight and volume in a murine leukemia xenograft model at 10 mg/kg i.p. without overt toxicity [1]. Generic phenyl- or mono-halogenated pyrazolidine-3,5-dione analogs cannot serve as direct precursors to PYZD-4409 or its structural congeners.

PYZD-4409 precursor
Reported
Direct parent scaffold of UBA1 inhibitor PYZD-4409 (IC₅₀ ~15 μM in cell-free assay)
Essential building block for E1 enzyme inhibition studies
Leukemia/myeloma cell-line and xenograft model context; research use only
Ubiquitin-activating enzyme E1 inhibitor PYZD-4409 Hematologic malignancies Chemical biology

c-Met Kinase Inhibition Potential in the Pyrazolidine-3,5-dione Class

Although direct c-Met inhibition data for the target compound are not published, the pyrazolidine-3,5-dione class has been validated as a productive scaffold for c-Met kinase inhibitor discovery [1]. In a systematic SAR study, compound 5b — a 4-substituted pyrazolidine-3,5-dione derivative — achieved an IC₅₀ of 0.46 μM against c-Met kinase, representing a 20-fold improvement over the lead compound 1a [1]. Four additional compounds (1c, 1e, 1m, 1o) demonstrated IC₅₀ values mostly below 10 μM [1]. The 3-chloro-4-fluorophenyl substitution present in the target compound may contribute to favorable kinase-binding interactions, but direct confirmatory data are absent.

c-Met kinase class evidence
Class-level
Class benchmark: derivative 5b IC₅₀ 0.46 μM; target compound not individually tested
May support kinase inhibitor scaffold screening programs
Requires de novo validation for this specific analog
c-Met kinase Receptor tyrosine kinase Cancer therapeutics Structure-activity relationship

Antimicrobial Activity Potential from Class-Level MIC Data

Pyrazolidine-3,5-dione derivatives have demonstrated class-level antimicrobial activity [1][2]. In a 2019 study, compound 4d exhibited an MIC of 0.5 μg/mL against Staphylococcus aureus, exceeding the potency of ciprofloxacin, while compound 2b showed an MIC of 0.5 μg/mL against Candida albicans, surpassing clotrimazole [1]. Separately, pyrazolidine-3,5-diones have been identified as MurB enzyme inhibitors with low micromolar IC₅₀ values and submicromolar MICs against S. aureus, Enterococcus faecalis, and Streptococcus pneumoniae [2]. The target compound has not been individually profiled in these antimicrobial assays, and its activity remains unvalidated.

Antimicrobial class data
Class-level
Class MIC examples: 0.5 μg/mL (S. aureus) and 0.5 μg/mL (C. albicans) for analogs; target not profiled
Supports antimicrobial screening context for this scaffold
Target-specific antimicrobial profile not validated
Antimicrobial Antibacterial Antifungal MIC Drug-resistant pathogens

Best-Fit Research and Industrial Application Scenarios


Synthesis of E1 Inhibitors for Hematologic Malignancy Research

The target compound is the direct synthetic scaffold for PYZD-4409, a validated UBA1 inhibitor with demonstrated preclinical activity in leukemia and multiple myeloma models (IC₅₀ ~15 μM, LD₅₀ <10 μM in multiple cell lines, in vivo tumor growth inhibition at 10 mg/kg i.p.) [1]. Procurement of this specific building block is essential for laboratories engaged in ubiquitin-proteasome system research, E1 enzyme inhibitor development, or chemical biology studies of protein degradation pathways.

c-Met Kinase and Receptor Tyrosine Kinase SAR Campaigns

The pyrazolidine-3,5-dione scaffold has yielded c-Met kinase inhibitors with IC₅₀ values down to 0.46 μM [2]. The unique 3-chloro-4-fluorophenyl substitution pattern provides differentiated lipophilicity (XLogP3 = 1.4) and hydrogen-bonding capacity (HBA = 3) compared to simpler analogs [3][4], making this compound a distinct starting point for focused library synthesis and SAR exploration in kinase inhibitor programs.

Anti-Infective Lead Discovery for Drug-Resistant Pathogens

Class-level evidence demonstrates that pyrazolidine-3,5-dione derivatives can achieve sub-microgram/mL MIC values against S. aureus (MIC 0.5 μg/mL for compound 4d) and C. albicans (MIC 0.5 μg/mL for compound 2b), outperforming clinical comparators ciprofloxacin and clotrimazole respectively [5]. The target compound, featuring the 3-chloro-4-fluorophenyl motif, represents a structurally distinct entry point for antimicrobial SAR programs targeting MurB or other bacterial cell wall biosynthesis enzymes [6].

C4 Plant-Selective Herbicide Discovery Programs

Pyrazolidine-3,5-diones have been validated as inhibitors of phosphoenolpyruvate carboxylase (PEPC) with submicromolar potency against C4 plant PEPC and selectivity factors of up to 16-fold over C3 PEPC [7]. The chloro-fluoro-substituted scaffold offers a distinct physicochemical entry point (XLogP3 = 1.4, pKa = 8.28) for developing C4 plant-selective herbicides with favorable environmental fate properties, and no off-target biological activity has been reported for the best-in-class compounds [7].

Application
Selection Property
Validation Focus
E1 enzyme inhibitor synthesis
Direct precursor to PYZD-4409 scaffold
UBA1 inhibition assay context and cellular model endpoints
Kinase inhibitor SAR programs
Halogenated pyrazolidine-3,5-dione scaffold
c-Met and receptor tyrosine kinase inhibition screening
Antimicrobial lead discovery
Class-level antibacterial/antifungal scaffold
MIC determination and MurB enzyme assay validation
Herbicide discovery research
PEPC inhibition scaffold with C4 selectivity context
PEPC enzyme assay and C3/C4 selectivity testing
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